Cas no 2241140-02-1 (1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid)

1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid
- 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid
-
- Inchi: 1S/C25H27NO4/c27-23(28)25(12-5-13-25)17-10-14-26(15-11-17)24(29)30-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22H,5,10-16H2,(H,27,28)
- InChI Key: HFGROMYVVRADAI-UHFFFAOYSA-N
- SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CCC(C2(C(O)=O)CCC2)CC1
1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM479474-250mg |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95%+ | 250mg |
$535 | 2024-07-28 | |
Enamine | EN300-1587470-1.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 1g |
$1586.0 | 2023-06-04 | |
Enamine | EN300-1587470-10.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 10g |
$6819.0 | 2023-06-04 | |
Aaron | AR01FJN6-500mg |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 500mg |
$1728.00 | 2025-02-11 | |
A2B Chem LLC | AY03814-500mg |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 500mg |
$1339.00 | 2024-04-20 | |
Aaron | AR01FJN6-50mg |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 50mg |
$530.00 | 2025-02-11 | |
A2B Chem LLC | AY03814-2.5g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 2.5g |
$3309.00 | 2024-04-20 | |
Enamine | EN300-1587470-0.5g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 0.5g |
$1238.0 | 2023-06-04 | |
Enamine | EN300-1587470-5.0g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 5g |
$4599.0 | 2023-06-04 | |
Enamine | EN300-1587470-0.05g |
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid |
2241140-02-1 | 95% | 0.05g |
$367.0 | 2023-06-04 |
1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid Related Literature
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
Additional information on 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid
Introduction to 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid (CAS No. 2241140-02-1)
1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid, identified by its CAS number 2241140-02-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a cyclobutane ring, a piperidine moiety, and a fluorene-based side chain. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural composition of 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid is meticulously designed to interact with biological targets in a highly specific manner. The cyclobutane ring, known for its rigid three-membered structure, enhances the compound's stability and binding affinity, while the piperidine ring contributes to its solubility and metabolic stability. The fluorene moiety, with its extended π-conjugation system, adds another layer of complexity, potentially influencing both the compound's pharmacokinetic profile and its ability to modulate biological pathways.
In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems, particularly those involved in cognitive function and neuroprotection. The piperidine scaffold is frequently employed in the design of such compounds due to its ability to interact with various neurotransmitter receptors and transporters. For instance, derivatives of piperidine have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of the fluorene group into 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid may further enhance its interaction with specific binding sites, making it a valuable tool for studying the mechanisms underlying these diseases.
The methoxycarbonyl (ester) group attached to the piperidine ring in 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid plays a crucial role in modulating the compound's pharmacological properties. Ester groups are known to influence both the solubility and metabolic stability of molecules, which are critical factors in drug design. Additionally, the ester functionality can be hydrolyzed in vivo to release a carboxylic acid group, potentially altering the compound's pharmacokinetic profile. This feature makes 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid a versatile scaffold for developing prodrugs or drugs with extended half-lives.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of small molecules with biological targets with unprecedented accuracy. By leveraging these computational tools, scientists have been able to identify novel analogs of existing drugs that exhibit improved efficacy and reduced side effects. In the case of 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid, computational studies have suggested that it may interact with enzymes and receptors involved in inflammation and pain signaling. These findings have opened up new avenues for exploring its potential as an anti-inflammatory or analgesic agent.
The synthesis of 1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-y lcyclobutane - 1 - carboxylic acid presents several challenges due to its complex structural features. However, recent developments in synthetic methodologies have made it possible to construct such molecules with high efficiency and yield. For instance, palladium-catalyzed cross-coupling reactions have been widely used to introduce the fluorene moiety into the piperidine ring, while stereoselective transformations have been employed to construct the cyclobutane unit. These advances in synthetic chemistry have not only facilitated the preparation of 1-(1-{(9H-fluoren - 9 - ylmethoxyc arbonyl } piper idine - 4 - y l)cyc lobut ane - 1 - car box ylic ac id) but also provided insights into optimizing its pharmacological properties.
Preclinical studies have begun to shed light on the potential therapeutic applications of 1-(1-{(9H-fluoren - 9 - ylmethoxyc arbonyl } piper idine - 4 - y l)cyc lobut ane - 1 - car box ylic ac id). Initial findings suggest that it may exhibit potent activity against various disease models, including those related to central nervous system disorders and inflammatory conditions. The compound's ability to modulate neurotransmitter systems has made it particularly interesting for investigating potential treatments for cognitive impairments and neurodegenerative diseases. Additionally, its anti-inflammatory properties have been observed in animal models, indicating its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
The future development of 1-( 1 - { ( 9 H - fluore n e - 9 - y l ) m e tho x y carb on y l } p i per idine - 4 - y l ) c yc lo bu t an e - 1 - ca rbox ylic ac id ) will likely involve further optimization of its chemical structure to enhance its pharmacological profile. This may include modifications to improve its solubility, bioavailability, and metabolic stability while maintaining or enhancing its binding affinity for biological targets. Additionally, exploring new synthetic routes could reduce production costs and improve scalability for industrial applications.
In conclusion, 1 -( 1 - { ( 9 H - fluore n e - 9 - y l ) m e tho x y carb on y l } p i per idine - 4 - y l ) c yc lo bu t an e - 1 ca rbox ylic ac id ) ( CAS No . 2241140 .02 .01 ) represents a promising compound with significant potential in pharmaceutical research . Its unique structural features , combined with recent advancements in drug discovery technologies , position it as a valuable candidate for further exploration . As research continues , we can expect further insights into its mechanisms of action and therapeutic applications , paving the way for novel treatments across multiple disease areas .
2241140-02-1 (1-(1-{(9H-fluoren-9-yl)methoxycarbonyl}piperidin-4-yl)cyclobutane-1-carboxylic acid) Related Products
- 872856-96-7(N-(furan-2-yl)methyl-2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetamide)
- 1255717-30-6({[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate)
- 933-41-5(1-thia-4-azaspiro4.5decane hydrochloride)
- 2171890-93-8(2-{5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}cyclobutan-1-ol)
- 1342698-64-9((9H-fluoren-9-yl)methyl N-(2-hydroxycyclohexyl)carbamate)
- 1807027-83-3(4-Chloro-3-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-acetonitrile)
- 2138516-47-7(1-(azetidin-3-yl)-1H-pyrazol-5-ylurea)
- 1252903-76-6(N-(4-acetylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide)
- 2549037-86-5(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-chloroquinoxaline)
- 1270420-41-1(2-(1-amino-3-hydroxypropyl)benzonitrile)



